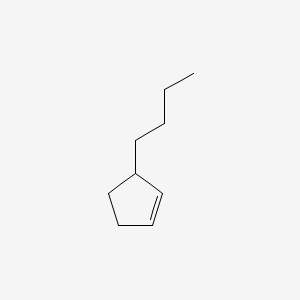
Glutamic acid--tyrosine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutamic acid–tyrosine (1/1) is a compound formed by the combination of two amino acids, glutamic acid and tyrosine, in a 1:1 ratio. Both amino acids play crucial roles in various biochemical processes. Glutamic acid is known for its role as a neurotransmitter and a precursor for the synthesis of gamma-aminobutyric acid (GABA), while tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glutamic acid–tyrosine (1/1) typically involves the coupling of the carboxyl group of glutamic acid with the amino group of tyrosine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of glutamic acid–tyrosine (1/1) may involve fermentation processes using genetically engineered microorganisms that can produce both amino acids. The fermentation broth is then subjected to purification steps, including crystallization and chromatography, to isolate the desired compound.
Types of Reactions:
Oxidation: Glutamic acid–tyrosine (1/1) can undergo oxidation reactions, particularly at the phenolic hydroxyl group of tyrosine, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid, converting them into alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various acylated or sulfonated derivatives.
科学研究应用
Glutamic acid–tyrosine (1/1) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its involvement in neurotransmitter synthesis.
Industry: Utilized in the production of biodegradable polymers and as a component in nutritional supplements.
作用机制
The mechanism of action of glutamic acid–tyrosine (1/1) involves its interaction with various molecular targets:
Neurotransmitter Synthesis: Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, which are critical for brain function.
Neurotransmission: Glutamic acid acts as an excitatory neurotransmitter, activating ionotropic and metabotropic glutamate receptors.
Protein Synthesis: Both amino acids are incorporated into proteins, influencing their structure and function.
相似化合物的比较
Glutamic Acid: A neurotransmitter and precursor for GABA.
Tyrosine: A precursor for catecholamines and thyroid hormones.
Aspartic Acid–Phenylalanine (1/1): Another dipeptide with different biochemical properties.
Uniqueness: Glutamic acid–tyrosine (1/1) is unique due to its dual role in neurotransmitter synthesis and protein structure modulation. Its combination of excitatory and precursor functions makes it distinct from other amino acid pairs.
This comprehensive overview highlights the significance of glutamic acid–tyrosine (1/1) in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable compound for further research and development.
属性
CAS 编号 |
27498-47-1 |
|---|---|
分子式 |
C14H20N2O7 |
分子量 |
328.32 g/mol |
IUPAC 名称 |
2-amino-3-(4-hydroxyphenyl)propanoic acid;2-aminopentanedioic acid |
InChI |
InChI=1S/C9H11NO3.C5H9NO4/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10) |
InChI 键 |
LZKJGAQEZMGEBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
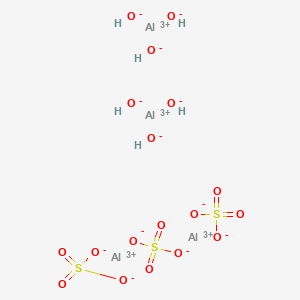
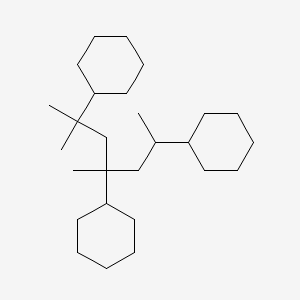
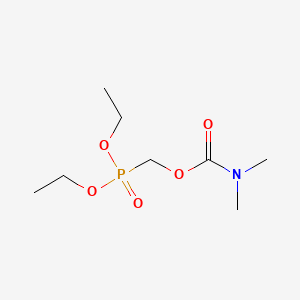
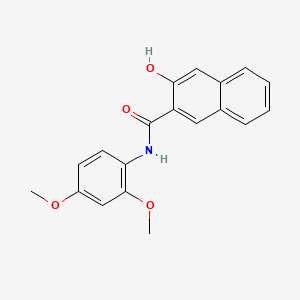
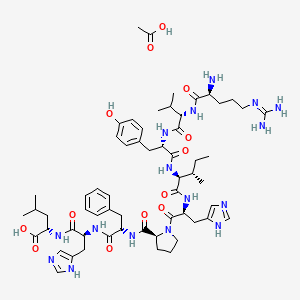
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

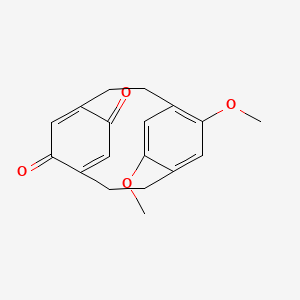



![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
